Product packaging for Crotafuran E(Cat. No.:)

Crotafuran E

Cat. No.: B1202950
M. Wt: 354.4 g/mol
InChI Key: JDKOSPKTKADBCU-PNHOKKKMSA-N
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Description

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products, derived from sources such as plants, microorganisms, and animals, have historically been a cornerstone of drug discovery and development. scielo.bropenaccessjournals.com Their immense structural and chemical diversity provides a vast reservoir of novel molecular scaffolds that are often absent in synthetically produced compound libraries. scirp.orgnih.gov This inherent diversity allows natural products to interact with a wide array of biological targets, including enzymes and proteins, making them a vital source of new therapeutic agents. scielo.brmdpi.com It is estimated that a significant percentage of all medicines are either natural products or their derivatives, highlighting their enduring importance in medicine. scielo.brscirp.org

The success of natural products in drug discovery can be attributed to several factors. They often possess unique chemical structures and complex carbon skeletons, offering novel mechanisms of action. scielo.brscirp.org Furthermore, natural products have a biological history, having evolved over millennia to interact with biological systems. scirp.org The integration of traditional knowledge with modern scientific techniques, such as advanced chromatographic and spectroscopic methods, has significantly enhanced the isolation and structural elucidation of these bioactive compounds. nih.gov This synergy continues to drive the discovery of new chemical entities with potential applications in treating a wide range of diseases, including cancer and infectious diseases. scielo.brscirp.org

Overview of Pterocarpanoids: Structural Features and Biological Relevance

Pterocarpanoids are a major class of isoflavonoids, a group of naturally occurring phenolic compounds. kfnl.gov.sa Structurally, they are characterized by a tetracyclic ring system, which is a fusion of a chroman and a benzofuran (B130515) ring system. researchgate.net This core structure, known as the 6a,11a-dihydrofurobenzopyran nucleus, contains two chiral centers, giving rise to stereoisomers. kfnl.gov.saresearchgate.net The majority of naturally occurring pterocarpans possess a cis-fusion between the B and C rings. researchgate.net

Pterocarpanoids are predominantly found in plants of the Leguminosae (Fabaceae) family, where they often function as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. kfnl.gov.saresearchgate.net They are known to occur in various parts of the plant, including the heartwood, roots, and leaves. kfnl.gov.satandfonline.com The biological activities of pterocarpanoids are diverse and include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netacs.org The specific biological activity is often influenced by the substitution pattern on the aromatic rings, with hydroxyl and prenyl groups being common substituents that can enhance their effects. tjpps.org

Genesis of Crotafuran E Research: Context within Pterocarpanoid Studies

The discovery of this compound emerged from ongoing research into the anti-inflammatory constituents of plants from the Crotalaria genus. acs.orgacs.org This genus is known to produce a variety of secondary metabolites, including pyrrolizidine (B1209537) alkaloids and pterocarpanoids. acs.orgbanglajol.info Specifically, the investigation into the chemical constituents of the bark of Crotalaria pallida led to the isolation of this novel pterocarpanoid. acs.orgacs.org

The initial interest in Crotalaria pallida was sparked by the observation that its methanol (B129727) extract exhibited strong inhibitory effects on the release of chemical mediators from neutrophils, suggesting the presence of potent anti-inflammatory compounds. acs.orgacs.org This led to the isolation and characterization of several pterocarpanoids, including the previously identified crotafurans A and B, which showed significant inhibitory effects on nitric oxide (NO) production. acs.orgijpsat.org The continued exploration of the minor constituents of this plant extract ultimately resulted in the discovery and structural elucidation of this compound, adding to the growing family of pterocarpanoids with potential therapeutic applications. researchgate.netacs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B1202950 Crotafuran E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(2R)-2-[(1R,12R)-16-hydroxy-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),7,13(18),14,16-heptaen-7-yl]propane-1,2-diol

InChI

InChI=1S/C20H18O6/c1-20(23,9-21)17-7-13-15(25-17)5-4-11-14-8-24-16-6-10(22)2-3-12(16)19(14)26-18(11)13/h2-7,14,19,21-23H,8-9H2,1H3/t14-,19-,20+/m0/s1

InChI Key

JDKOSPKTKADBCU-PNHOKKKMSA-N

SMILES

CC(CO)(C1=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O

Isomeric SMILES

C[C@@](CO)(C1=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)O

Canonical SMILES

CC(CO)(C1=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O

Synonyms

crotafuran E

Origin of Product

United States

Isolation and Purification Strategies for Crotafuran E

Plant Source and Specimen Collection Methodologies

Source Plant Taxonomy: Crotalaria pallida and related species

Crotafuran E is a pterocarpanoid that has been isolated from Crotalaria pallida Aiton, a plant belonging to the Fabaceae family. This species, commonly known as "rattle" or "rattlesnake," is an erect shrub that can be an annual or a short-lived perennial, typically growing to a height of 1.5 meters or more. The genus Crotalaria is one of the largest in tropical Africa, with approximately 690 species primarily located in Africa and Madagascar, though species are also found throughout India. Crotalaria pallida itself has a wide pantropical distribution and is often found in disturbed areas.

While this compound was first identified in the bark of Crotalaria pallida, related compounds and other secondary metabolites are found in other species of the genus and even the broader Fabaceae family. For instance, research on Crotalaria assamica has also identified the presence of pterocarpanoids. Similarly, studies on Cajanus cajan (pigeon pea), another member of the Fabaceae family, have detected this compound, suggesting a wider distribution of this compound among related plants. The leaves, seeds, and bark of C. pallida are known to contain a variety of secondary metabolites, including alkaloids, flavonoids, and terpenoids.

Geographical and Environmental Factors Influencing Metabolite Production

The production of secondary metabolites in plants, including those in the Crotalaria genus, can be influenced by a range of geographical and environmental factors. These factors can affect the concentration and even the presence of specific compounds. For plants in the Fabaceae family, factors such as water availability, plant nutrition, and attacks by pests or pathogens are known to influence the production of chemical defense compounds.

The geographical location and its associated climatic conditions are significant. For example, the production of pyrrolizidine (B1209537) alkaloids in Crotalaria is known to vary between populations, which may be linked to local environmental pressures such as herbivory. While specific research on how these factors directly impact this compound production is limited, the general principles of secondary metabolite production suggest that its concentration in Crotalaria pallida would likely vary depending on the plant's growing conditions. The biosynthesis of these compounds is often a response to external stressors, meaning that environmental challenges can trigger an increase in their production.

Extraction Techniques for Pterocarpanoid Metabolites

The initial step in isolating this compound and other pterocarpanoids involves extracting the compounds from the plant material. This is a critical stage that can significantly impact the yield and purity of the final product.

Solvent-Based Extraction Approaches

Solvent-based extraction is a common and widely used method for obtaining secondary metabolites from plant materials. The choice of solvent is crucial and depends on the polarity of the target compounds. For pterocarpanoids and other metabolites in Crotalaria species, various organic solvents have been utilized.

In the initial isolation of this compound from the bark of C. pallida, the dried and powdered bark was extracted with acetone (B3395972). Other studies on C. pallida have employed ethanol (B145695) for extraction from the leaves. For instance, a 70% ethanol solution was used in a percolation process to extract compounds from dried and pulverized leaves. Methanol (B129727) has also been used for extracting metabolites from the roots and leaves of C. pallida. Research on the related species Cajanus cajan also found acetone to be an effective solvent for extracting this compound and other antibacterial metabolites. Soxhlet extraction, a continuous extraction method using solvents like petroleum ether, has been used to extract oils from the leaves of C. pallida.

The effectiveness of different solvents can vary. A study on Cajanus cajan compared acetone, methanol, and 95% ethanol, finding that the

Fractionation and Separation Methodologies

Liquid-Liquid Partitioning Techniques

Liquid-Liquid Extraction (LLE), also referred to as solvent partitioning, is a fundamental technique used in the initial fractionation of crude plant extracts. longdom.orgaurorabiomed.com The principle of LLE is based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.orglibretexts.org This process effectively separates compounds based on their polarity. longdom.org

In a typical procedure for isolating natural products like this compound, a crude extract obtained using a solvent such as acetone or an ethanol-water mixture is suspended in water and then sequentially partitioned with a series of organic solvents of increasing polarity. nih.govnih.govresearchgate.net This might start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents, followed by solvents of intermediate polarity such as chloroform (B151607) or ethyl acetate (B1210297), where compounds like pterocarpanoids are often concentrated. longdom.orgresearchgate.net Each solvent fraction contains a less complex mixture of compounds than the original crude extract, simplifying subsequent purification steps. The efficiency of the separation is governed by the partition coefficient of the solute, which is the ratio of its concentration in the two phases. longdom.orglibretexts.org

Table 1: Illustrative Liquid-Liquid Partitioning Scheme for a Crude Plant Extract

StepSolvent SystemCompounds Primarily Extracted
1 Hexane / WaterHighly non-polar compounds (e.g., fats, waxes, chlorophylls)
2 Chloroform / WaterCompounds of low to intermediate polarity (e.g., some terpenoids, alkaloids)
3 Ethyl Acetate / WaterCompounds of intermediate to high polarity (e.g., flavonoids, pterocarpanoids like this compound)
4 Residual Aqueous PhaseHighly polar compounds (e.g., sugars, glycosides)

This table provides a generalized example of a sequential liquid-liquid partitioning process.

Chromatographic Fractionation (e.g., Open Column Chromatography, Flash Chromatography)

Following liquid-liquid partitioning, the enriched fraction is subjected to chromatographic techniques to further separate its components. fractioncollector.info Open column chromatography is a widely used method for this purpose. fractioncollector.info In this technique, a glass column is packed with a solid stationary phase, most commonly silica (B1680970) gel or Sephadex LH-20. fractioncollector.inforesearchgate.netpan.olsztyn.pl

The extract fraction is loaded onto the top of the column, and a mobile phase (a single solvent or a gradient of solvents with increasing polarity) is allowed to flow through the column. fractioncollector.info Separation occurs as compounds travel down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. zaiput.com Fractions of the eluate are collected sequentially. fractioncollector.info These collected fractions are often monitored by Thin-Layer Chromatography (TLC) to identify and pool those containing the compound of interest based on their retention factor (Rf) values. fractioncollector.info Flash chromatography operates on the same principle but uses pressure to accelerate the flow of the mobile phase, leading to faster and often more efficient separations.

Table 2: Typical Parameters for Open Column Chromatography

ParameterDescription
Stationary Phase Silica gel (for normal-phase separation based on polarity) or Sephadex LH-20 (for size-exclusion and adsorption effects). fractioncollector.inforesearchgate.netpan.olsztyn.pl
Mobile Phase A gradient system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with another solvent (e.g., ethyl acetate or methanol).
Fraction Collection Fractions are collected based on time or volume (e.g., 20 mL per fraction). fractioncollector.info
Monitoring Thin-Layer Chromatography (TLC) is used to analyze the composition of each fraction and pool similar fractions. fractioncollector.info

Advanced Purification and High-Resolution Isolation of this compound

For the final stages of purification, where high purity is essential, advanced chromatographic methods are employed. shimadzu.it These techniques offer significantly higher resolution than open column methods.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a powerful purification technique used to isolate specific compounds from complex mixtures. shimadzu.itijcpa.in It is a type of column chromatography that uses high pressure to force a solvent through a column packed with small-particle stationary phases, resulting in high-resolution separations. idtdna.comchromatographytoday.com In the context of this compound, bioassay-guided purification of an acetone extract of Cajanus cajan seeds utilized HPLC to produce semi-pure fractions that were found to contain the target compound. nih.govresearchgate.netresearchgate.net

Analytical HPLC Development and Optimization

Before preparative purification can be performed, an analytical HPLC method must be developed and optimized. technosaurus.co.jplabcompare.com The goal of this stage is to achieve the best possible separation of the target compound from impurities in a small-scale run. researchgate.net This involves systematically adjusting various parameters to maximize resolution. Key parameters include the choice of stationary phase (e.g., C18 reverse-phase columns), mobile phase composition (typically a mixture of water with acetonitrile (B52724) or methanol), and the elution method (isocratic or gradient). technosaurus.co.jplabcompare.com The flow rate and detector wavelength are also optimized to ensure sharp peaks and sensitive detection. researchgate.net

Semi-Preparative and Preparative HPLC Scaling

Once an effective analytical method is established, it is scaled up for semi-preparative or preparative HPLC to isolate larger quantities of the pure compound. ijcpa.intechnosaurus.co.jp This scaling process involves using columns with larger internal diameters, a higher flow rate, and injecting a larger volume of the sample. researchgate.net While analytical HPLC is used for identification and quantification, the primary goal of preparative HPLC is the isolation and collection of pure compounds for subsequent use, such as for structural elucidation. ijcpa.innih.gov A fraction collector is used to automatically collect the eluate corresponding to the peak of the target compound. ijcpa.in

Table 3: Comparison of Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column I.D. Typically 4.6 mm. technosaurus.co.jp25 mm or larger. technosaurus.co.jp
Particle Size 3–5 µm5–10 µm or larger. technosaurus.co.jp
Flow Rate 0.5–2 mL/min. researchgate.net8 mL/min or higher. researchgate.net
Sample Load Micrograms (µg) to low milligrams (mg)Milligrams (mg) to grams (g). nih.gov
Primary Goal Separation, identification, quantificationIsolation and purification of compounds. ijcpa.in

This table is based on general principles and data from sources. technosaurus.co.jpresearchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) Applications

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. waters.com UPLC systems operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems and utilize columns packed with sub-2 µm particles. chromatographytoday.comwaters.com These features lead to dramatic increases in resolution, speed, and sensitivity. waters.commeasurlabs.com

The enhanced resolving power of UPLC allows for the separation of complex mixtures that may not be fully resolved by HPLC. chromatographytoday.com While specific studies detailing the use of UPLC for the preparative isolation of this compound are not prevalent, its application in the analytical realm is well-established for the analysis of complex natural product extracts. measurlabs.comwaters.com UPLC is particularly powerful when coupled with mass spectrometry (UPLC-MS), providing a highly accurate method for the rapid identification of known compounds and characterization of novel ones within a purified fraction. measurlabs.commdpi.com Its superior speed and sensitivity make it an invaluable tool for assessing the purity of isolated compounds like this compound. measurlabs.com

Table 4: Key Differences Between HPLC and UPLC

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)
Operating Pressure Up to 6,000 psi. chromatographytoday.comUp to 15,000 psi. chromatographytoday.comwaters.com
Column Particle Size 3–5 µm< 2 µm (typically 1.7-1.8 µm). waters.com
Analysis Time LongerFaster. chromatographytoday.comwaters.com
Resolution HighVery High / Ultra High. waters.com
Sensitivity GoodHigher. chromatographytoday.comwaters.com

Other Chromatographic Techniques (e.g., Thin-Layer Chromatography, Gas Chromatography for volatile analogs, Supercritical Fluid Chromatography)

Beyond high-performance liquid chromatography (HPLC), a suite of other chromatographic techniques plays vital roles in the isolation, purification, and analysis of this compound and related compounds. fao.orglibretexts.org These methods offer complementary advantages in terms of speed, scale, and application to different types of analytes. libretexts.orgwikipedia.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions and for the preliminary analysis of extract composition. wikipedia.orglibretexts.orgsilicycle.com It functions by separating components on a plate coated with a thin layer of adsorbent material, the stationary phase, as a liquid solvent, the mobile phase, moves up the plate via capillary action. wikipedia.org In the context of isolating compounds from Crotalaria pallida, the source from which this compound was identified, TLC has been employed to monitor extracts. nih.govnih.gov For instance, researchers have used TLC plates with silica gel 60-F254 as the stationary phase. nih.gov The separation of compounds was achieved using a mobile phase consisting of chloroform, methanol, n-propanol, and water in a 5:6:1:4 ratio. nih.gov Visualization of the separated compounds was performed under UV light (at 254 and 366 nm) and by using an anisaldehyde sulfuric acid spray reagent. nih.gov TLC is also invaluable for quickly selecting appropriate solvent systems for larger-scale purification via flash column chromatography. wikipedia.orgsilicycle.com In the isolation of this compound from Cajanus cajan, TLC bioautography was employed to specifically detect fractions with antibacterial activity against S. aureus. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique designed for separating and analyzing compounds that can be vaporized without decomposing. fao.orgphenomenex.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase, leading to separation based on the compounds' volatility and interaction with the stationary phase. wikipedia.org When coupled with a mass spectrometer (GC-MS), it becomes an indispensable tool for identifying the chemical structures of volatile analytes. fao.orgwikipedia.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a sophisticated separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. chromatographyonline.comchromatographytoday.com SFC merges the advantages of both gas and liquid chromatography, offering high efficiency and speed, often with reduced use of toxic organic solvents, making it a "green" technology. chromatographyonline.comuliege.be The technique has been successfully applied to the analysis and purification of natural products. nih.gov

SFC is particularly well-suited for chiral separations and for the purification of complex mixtures in the pharmaceutical industry. chromatographyonline.comchemrxiv.org The use of co-solvents like methanol with the CO₂ mobile phase allows for the fine-tuning of selectivity. nih.gov Although specific applications of SFC for the direct isolation of this compound are not detailed in the literature, its utility in purifying other natural products suggests it is a highly promising technique for this purpose. nih.govchemrxiv.org Its ability to achieve high resolution in short analysis times makes it an excellent candidate for the efficient, large-scale purification of this compound from crude extracts. chemrxiv.org

Table 1: Summary of Other Chromatographic Techniques

Technique Principle Application in this compound Context Key Advantages Citations
Thin-Layer Chromatography (TLC) Separation on a planar stationary phase with a liquid mobile phase. Monitoring fractions during purification from C. pallida and C. cajan; Bioautography to detect active fractions. Rapid, low cost, simple, uses minimal solvent. wikipedia.orgsilicycle.comnih.govmdpi.com
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. Analysis of potential volatile analogs or precursors in source extracts. High resolution for volatile compounds; identification with MS. fao.orgphenomenex.comresearchgate.net

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | Potential for high-efficiency, "green" purification of this compound. | Fast, reduced organic solvent consumption, high resolution. | chromatographyonline.comnih.govchemrxiv.org |

Optimization of Sample Preparation for Isolation (e.g., Dry Load Injection, Gradient Transfer)

The success of isolating a pure natural product like this compound is critically dependent on the initial sample preparation. numberanalytics.comorganomation.com Proper preparation is essential for removing interfering substances, concentrating the target analyte, and preventing its degradation, which collectively improves the yield and purity of the final compound. numberanalytics.comorganomation.com This process begins with optimized extraction, such as using acetone for obtaining antibacterial compounds from Cajanus cajan seeds, and can involve homogenization techniques to ensure efficient lysis and release of intracellular components. mdpi.commpbio.comresearchgate.net

Dry Load Injection

For preparative-scale HPLC purification, introducing the sample onto the column is a critical step. Crude natural product extracts are often poorly soluble in the initial, weak solvents of a reversed-phase gradient. nih.gov Injecting a large volume of a strong solvent to dissolve the sample leads to significant peak broadening and poor separation. nih.gov

Dry load injection is a superior technique developed to overcome this challenge. nih.gov The procedure involves:

Dissolving the crude extract in a suitable solvent.

Adsorbing this solution onto a small amount of solid support, often the same material as the column's stationary phase (e.g., silica or C18 silica).

Evaporating the solvent completely, leaving the extract coated onto the support material.

Loading this dry powder into a specialized cartridge or at the top of the preparative column.

This approach ensures that the sample is introduced to the column in a highly concentrated band without the use of a strong injection solvent. nih.gov The benefits include significantly improved resolution, sharper and more symmetrical peaks, and the ability to load a larger mass of crude extract onto the column without compromising the separation quality or causing system overpressure. nih.gov This method is especially relevant for purifying compounds from complex, lipophilic-rich extracts, which are common in natural product research. nih.gov

Gradient Transfer

Gradient transfer is the process of scaling a liquid chromatography method from one system to another while preserving the chromatographic separation. phenomenex.com This is most commonly done when moving from a small-scale analytical HPLC or UHPLC system to a large-scale preparative HPLC system for purification. It is also used when transferring methods between different instruments that may have different internal volumes (delay volumes). phenomenex.com

The process requires systematic adjustments to several parameters to maintain the separation's resolution. Key parameters that are scaled include:

Flow Rate: Adjusted according to the column dimensions (diameter and length).

Gradient Time: The duration of each step in the gradient is scaled proportionally to the column volume and the new flow rate.

Injection Volume: Scaled up to accommodate the larger capacity of the preparative column.

Specialized calculators and software tools are available to facilitate these calculations, ensuring that the geometric and operational differences between the analytical and preparative systems are accounted for. phenomenex.com By applying gradient transfer principles, an optimized analytical separation that resolves this compound from other compounds in an extract can be reliably scaled up for preparative isolation, saving time and solvent while maximizing purification efficiency.

Table 2: Optimization Strategies for Sample Preparation and Isolation

Strategy Description Purpose in this compound Isolation Citations
Optimized Extraction Selecting the ideal solvent (e.g., acetone) and method (e.g., pulverization, leaching) to maximize the yield of the target compound. To efficiently extract this compound and its bioactive precursors from plant material like C. cajan or C. pallida. nih.govmdpi.comresearchgate.net
Dry Load Injection Adsorbing the crude extract onto a solid support before loading it onto a preparative HPLC column. To enable efficient, high-resolution purification of this compound by avoiding peak distortion from large-volume solvent injections. nih.gov

| Gradient Transfer | Scaling an analytical HPLC method to a preparative scale by adjusting flow rate, gradient time, and injection volume. | To efficiently scale up the purification of this compound after a successful small-scale separation has been developed. | phenomenex.com |

Bioassay-Guided Fractionation and Isolation Approaches

Bioassay-guided fractionation is a cornerstone strategy in natural product drug discovery. mdpi.comresearchgate.net This approach systematically links chemical separation with biological testing to isolate specific bioactive compounds from a complex mixture, such as a plant extract. mdpi.com The process begins by testing a crude extract for a desired biological activity. If active, the extract is separated into simpler fractions using chromatographic techniques. Each fraction is then tested, and the most potent fractions are selected for further rounds of separation and testing. This iterative process continues until a pure, biologically active compound is isolated and its structure is identified. mdpi.comresearchgate.net

This exact methodology has been instrumental in the discovery and isolation of this compound from two different plant sources, targeting two distinct biological activities.

Isolation from Cajanus cajan (Pigeon Pea)

In a search for new antibacterial agents, researchers screened extracts from the seeds of Cajanus cajan for activity against several strains of S. aureus, including a multidrug-resistant strain (MDRSA). mdpi.comresearchgate.net

Initial Screening: An acetone extract of the seeds showed promising antibacterial activity. mdpi.comresearchgate.net

Solvent Partitioning: This active acetone extract was partitioned between methanol and hexane. The antibacterial activity was retained in the methanol fraction (KADAM). mdpi.com

Flash Chromatography: The active KADAM fraction was subjected to further purification using normal-phase and then reversed-phase flash column chromatography. mdpi.comresearchgate.net The bioactivity of the resulting fractions was tracked using TLC bioautography against MDRSA. mdpi.com

HPLC Purification: The most active fraction from flash chromatography (KADAMEI3I7) was separated further using semi-preparative HPLC, yielding several sub-fractions. mdpi.comresearchgate.net

Identification of Active Compound: Bioassays revealed that specific HPLC fractions exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values between 32–64 µg/mL against MDRSA. mdpi.comresearchgate.net Chemical analysis of these potent fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) and other spectroscopic techniques led to the identification of this compound as one of the primary compounds responsible for the antibacterial activity. mdpi.comresearchgate.net

Isolation from Crotalaria pallida

This compound was also isolated from the bark of Crotalaria pallida through a bioassay-guided fractionation process aimed at identifying anti-inflammatory compounds. nih.govresearchgate.net The guiding bioassay in this case was the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation. nih.govresearchgate.netnih.gov While the detailed step-by-step fractionation is not as extensively described as for C. cajan, the principle remains the same: fractions of the plant extract were systematically tested for their ability to reduce NO production, leading to the isolation of this compound and other pterocarpanoids like Crotafuran A and B. nih.gov this compound itself was shown to inhibit NO production in LPS/IFN-γ-stimulated N9 microglial cells with an IC₅₀ value of 13.9 ± 1.1 μM. researchgate.netnih.gov

Table 3: Bioassay-Guided Fractionation of this compound from Cajanus cajan

Step Procedure Bioassay Result Citations
1. Crude Extract Acetone extraction of seeds. Antibacterial screening against MDRSA. Acetone extract (KADA) is active. mdpi.comresearchgate.net
2. Partitioning Methanol/Hexane partitioning of KADA. Antibacterial assay on fractions. Methanol fraction (KADAM) retains activity. mdpi.com
3. Flash Chromatography Normal and reversed-phase flash chromatography of KADAM. TLC bioautography against MDRSA. Active fractions (e.g., KADAMEI3I7) are identified for the next step. mdpi.comresearchgate.net
4. HPLC Semi-preparative HPLC of the most active fraction. MIC determination against MDRSA. Fractions H2 and H3 show potent activity (MIC: 32-64 µg/mL). mdpi.comresearchgate.netresearchgate.net

| 5. Identification | LC-MS analysis of active HPLC fractions. | N/A | this compound identified as a key active compound. | mdpi.comresearchgate.net |

Structural Elucidation of Crotafuran E

Spectroscopic Characterization Techniques

The structural framework of Crotafuran E was systematically unraveled using a suite of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were pivotal in providing the necessary data to define its constitution and stereochemistry.

NMR spectroscopy provided the fundamental map of the proton and carbon skeleton of this compound, revealing the connectivity and spatial relationships of its atoms.

The ¹H and ¹³C NMR spectra offered the initial and most crucial insights into the molecular structure of this compound. magtechjournal.com The analysis of these one-dimensional spectra, recorded in acetone-d₆, allowed for the assignment of every proton and carbon atom within the molecule. magtechjournal.com

The ¹H NMR spectrum revealed the presence of 18 protons, showing characteristic signals for a complex aromatic system, methoxy (B1213986) groups, and aliphatic protons. Key signals included those for a tertiary methyl group, two sets of methylene (B1212753) protons, and multiple aromatic protons, indicating a pterocarpan (B192222) structure. magtechjournal.com

The ¹³C NMR spectrum was consistent with the proton data and the proposed molecular formula, displaying signals for all 20 carbon atoms. magtechjournal.com The chemical shifts were characteristic of a pterocarpan skeleton, which consists of a 6a,11a-dihydro-6H-benzofuran[3,2-c]benzopyran moiety. magtechjournal.com The data clearly indicated the presence of oxygenated aromatic carbons, aliphatic carbons, and carbons of methoxy and methyl groups. magtechjournal.com

The detailed ¹H and ¹³C NMR data are presented below.

Table 1: ¹H and ¹³C NMR Data for this compound (in acetone-d₆)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 103.4 6.55 (1H, d, J = 2.4)
2 158.5
3 96.5 6.43 (1H, d, J = 2.4)
4 155.0
4a 107.0
6 67.2 4.32 (1H, dd, J = 9.6, 3.2, Hα), 3.71 (1H, m, Hβ)
6a 40.5 3.65 (1H, m)
7 113.6
8 162.2
9 100.8 6.64 (1H, s)
10 161.9
10a 108.0
11a 79.4 5.54 (1H, d, J = 6.8)
12a 123.5
13 44.1
14 43.1 3.75 (1H, m), 3.71 (1H, m)
15 73.1
16 25.1 1.54 (3H, s)
2-OMe 56.1 3.76 (3H, s)
4-OMe 55.8 3.82 (3H, s)
8-OMe 55.4 3.84 (3H, s)
10-OMe 55.6 3.90 (3H, s)

Data sourced from Weng et al., 2003. magtechjournal.com

COSY (Correlation Spectroscopy) experiments would have been used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For example, COSY would confirm the connectivity between the protons on the C-6, C-6a, and C-11a positions of the pterocarpan core.

HSQC (Heteronuclear Single Quantum Coherence) or similar experiments like HMQC would have been essential to correlate each proton signal with its directly attached carbon atom. This is fundamental for assigning the ¹³C spectrum based on the more readily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. These correlations are the key to assembling the molecular fragments into a complete structure. For instance, HMBC would show correlations from the methoxy protons to their attached aromatic carbons (e.g., 2-OMe protons to C-2), confirming their positions. It would also be instrumental in connecting the various substituents to the pterocarpan skeleton. magtechjournal.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. For this compound, NOESY data would be used to confirm the cis-fusion of the B and C rings at the 6a and 11a positions, a characteristic feature of pterocarpans.

Through the combined interpretation of these 2D NMR experiments, the planar structure and relative stereochemistry of this compound as a derivative of a pterocarpan were unequivocally established. magtechjournal.com

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, and to gain insight into its structural components through fragmentation analysis.

High-Resolution Electron Impact Mass Spectrometry (HREIMS), a technique analogous to HRFABMS for providing high-accuracy mass measurements, was utilized in the analysis of this compound. The analysis yielded a molecular ion peak [M]⁺ at an m/z of 354.1110. magtechjournal.com This high-resolution measurement allowed for the unambiguous determination of the molecular formula as C₂₀H₁₈O₆, which was consistent with the data obtained from ¹H and ¹³C NMR spectroscopy. magtechjournal.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Measured m/z Calculated m/z Molecular Formula
[M]⁺ 354.1110 354.1103 C₂₀H₁₈O₆

Data sourced from Weng et al., 2003. magtechjournal.com

While specific LC-MS/MS data is not available, the fragmentation pattern of this compound was studied using Electron Impact (EI) mass spectrometry. This technique provides valuable information on the stability of the molecule and the nature of its substructures. The mass spectrum showed characteristic fragment ions that supported the proposed pterocarpan structure. magtechjournal.com

Key observed fragments included:

m/z 336 [M - H₂O]⁺: This peak indicates the loss of a water molecule, a common fragmentation pathway for compounds containing hydroxyl groups. magtechjournal.com

m/z 279: This fragment corresponds to the loss of a larger structural moiety from the molecular ion. magtechjournal.com

m/z 221: This represents a further fragmentation, providing additional clues to the molecular framework. magtechjournal.com

The analysis of these fragmentation pathways helped to confirm the identity and arrangement of the substituents on the core pterocarpan skeleton. magtechjournal.com

Information regarding the chemical compound “this compound” is not available in the public domain based on the performed searches.

Extensive research has been conducted to gather information on the structural elucidation of a compound referred to as "this compound," with a specific focus on its infrared spectroscopy, chiroptical methods for stereochemical assignment, crystallographic analysis, and identification through dereplication and molecular networking. Despite these efforts, no scientific literature, database entries, or research findings mentioning "this compound" could be located.

This lack of information prevents the creation of a detailed and scientifically accurate article as requested. The required data for the specified sections and subsections, including detailed research findings and data tables, is not available.

It is possible that "this compound" is a very recently discovered compound for which the data has not yet been published, a compound known by a different name, or a misnomer. Without any primary or secondary sources describing its isolation, characterization, or synthesis, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Therefore, the article focusing on the chemical compound "this compound" as outlined cannot be generated. Further research would be contingent on the publication of data related to this specific molecule.

Biosynthetic Pathway Investigations of Crotafuran E

Precursor Incorporation Studies (e.g., 13C-labeled precursors in related pathways)

The elucidation of complex biosynthetic pathways, such as those for pterocarpanoids, heavily relies on precursor incorporation studies. This technique involves feeding isotopically labeled compounds to the plant or cell culture and then tracking the position of the labels in the final product. While specific studies on Crotafuran E are not available, research on related isoflavonoids and pterocarpanoids in model legumes like soybean (Glycine max) and alfalfa (Medicago sativa) has been foundational.

Early investigations successfully used radiolabeled precursors to map the general course of pterocarpan (B192222) biosynthesis. kfnl.gov.sa More recently, stable isotopes, particularly carbon-13 (¹³C), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have provided more detailed insights. escholarship.orgresearchgate.net

For instance, studies on soybean leaves have utilized L-α-[¹³C₉, ¹⁵N]phenylalanine to trace the de novo biosynthesis of various isoflavonoids, including the pterocarpan precursor daidzein (B1669772), following elicitation. escholarship.org This method confirms that the entire carbon skeleton of phenylalanine is incorporated into the isoflavonoid (B1168493) structure. escholarship.org Similarly, synthetic methods have been developed to produce ¹³C-labeled isoflavonoid standards like daidzein and genistein, which are crucial for metabolic studies. researchgate.net These experiments demonstrate that the C6-C3-C6 backbone of isoflavonoids originates from the shikimate and acetate-malonate pathways, with phenylalanine serving as the primary C6-C3 unit. This fundamental knowledge is directly applicable to understanding the origins of the pterocarpan core of this compound.

Enzyme Identification and Characterization in Pterocarpanoid Biosynthesis

The biosynthesis of pterocarpanoids is a multi-step enzymatic process. Although the specific enzymes for this compound synthesis in Crotalaria pallida have not been characterized, the pathway is highly conserved across leguminous plants. The process begins with the general phenylpropanoid pathway and diverges into the legume-specific isoflavonoid branch. frontiersin.org

Key enzymes in the pathway leading to pterocarpanoid precursors have been identified and characterized in various plants, primarily soybean, alfalfa, and licorice. ebi.ac.uknih.gov The critical step that commits metabolites to this pathway is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. oup.com Subsequent modifications, including hydroxylations, methylations, and reductions, are carried out by a suite of enzymes to produce the vast diversity of pterocarpanoids.

Below is a table of key enzymes involved in the general pterocarpanoid biosynthetic pathway.

Enzyme NameAbbreviationFunctionEnzyme ClassPrecursorProduct
Phenylalanine Ammonia-LyasePALInitiates the phenylpropanoid pathwayLyaseL-PhenylalanineCinnamic acid
Chalcone (B49325) SynthaseCHSCondenses 4-coumaroyl-CoA and malonyl-CoATransferase4-Coumaroyl-CoA + 3x Malonyl-CoANaringenin chalcone
Chalcone IsomeraseCHICatalyzes stereospecific cyclization of chalconeIsomeraseNaringenin chalconeNaringenin (a flavanone)
Isoflavone SynthaseIFSCatalyzes aryl migration to form the isoflavone skeletonCytochrome P450Naringenin or LiquiritigeninGenistein or Daidzein
Isoflavone 2'-hydroxylaseI2'HHydroxylates the isoflavone B-ring at the 2' positionCytochrome P450Daidzein / Formononetin2'-Hydroxydaidzein / 2'-Hydroxyformononetin
Isoflavone ReductaseIFRReduces the double bond of the isoflavoneOxidoreductase2'-Hydroxyisoflavone2'-Hydroxyisoflavanone (Vestitone)
Pterocarpan SynthasePTSCatalyzes the final cyclization to form the pterocarpan ringOxidoreductase2',7,4'-Trihydroxyisoflavanol(6aR,11aR)-3,9-Dihydroxypterocarpan
Dihydroxypterocarpan 6a-hydroxylaseD6aHHydroxylates the pterocarpan at the 6a positionCytochrome P4503,9-DihydroxypterocarpanGlycinol

This table is based on data from multiple species and represents a generalized pathway. frontiersin.orgebi.ac.uknih.govresearchgate.net

Genetic and Genomic Approaches to Pathway Elucidation

Modern molecular biology has revolutionized the study of plant secondary metabolism. oup.com Genetic and genomic approaches are essential for identifying the genes that encode the biosynthetic enzymes responsible for producing complex molecules like this compound.

Gene Identification and Expression Analysis: The genes for many key enzymes in the isoflavonoid pathway, such as PAL, CHS, IFS, and various reductases and P450s, have been cloned and characterized from several legume species. frontiersin.org Researchers can analyze the expression of these genes under specific conditions (e.g., pathogen attack) to confirm their role in phytoalexin biosynthesis. For example, in soybean, the expression of isoflavonoid pathway genes is coordinately upregulated upon elicitation. frontiersin.org

Genomic Analysis: With the advent of next-generation sequencing, whole-genome analysis has become a powerful tool. Recently, a chromosome-level reference genome for Crotalaria pallida was assembled. oup.com This genomic resource is invaluable for "genome mining"—the process of searching the genome for sequences homologous to known biosynthetic genes from other species. researchgate.net For instance, the C. pallida genome contains identifiable genes for chalcone synthase (CHS) and isoflavone synthase (IFS), the key enzymes for isoflavone biosynthesis. oup.com This confirms the genetic basis for isoflavonoid production in the plant. Furthermore, biosynthetic genes for specific pathways are often physically located together in the genome, forming biosynthetic gene clusters. Identifying such clusters can rapidly unveil the entire set of genes required to produce a particular compound.

Comparative Biosynthesis with Related Phytoalexins and Secondary Metabolites

The biosynthetic pathway to this compound is a branch of the vast and complex network of phenylpropanoid metabolism, which produces a wide array of secondary metabolites in plants. Comparing the pterocarpanoid pathway to related pathways highlights key evolutionary divergences.

Pterocarpans vs. Other Flavonoids: The central branch point separating the biosynthesis of isoflavonoids (the precursors to pterocarpans) from other major flavonoid classes like flavones, flavonols, and anthocyanins is the reaction catalyzed by Isoflavone Synthase (IFS). While most plants possess the pathways to produce flavanones like naringenin, only a limited number of plant families, most notably Fabaceae (the legume family), have evolved the IFS enzyme. naturalproducts.net This enzyme isomerizes the flavanone (B1672756) intermediate, redirecting metabolic flow towards isoflavones and their derivatives.

Pterocarpans vs. Coumestans: Pterocarpans and coumestans are closely related classes of phytoalexins that often co-occur in the same plant. They share a common biosynthetic origin up to the level of 2'-hydroxyisoflavanones. nih.govresearchgate.net The pathways then diverge, with pterocarpan synthase leading to the characteristic benzofuran-benzopyran structure of pterocarpans. nih.gov The formation of coumestans, such as coumestrol, involves further oxidative modifications that create a different final ring system. frontiersin.org The exact enzymatic steps that differentiate these two branches are still under investigation. nih.govfrontiersin.org

Pterocarpans vs. Other Phytoalexins: Plants produce a remarkable diversity of phytoalexins from different precursor pathways. For example, the Solanaceae family (e.g., potato, tobacco) produces sesquiterpenoid phytoalexins, while grapevines produce stilbenes like resveratrol. The biosynthesis of these compounds originates from entirely different pathways (the mevalonate/MEP pathway for terpenoids) or diverges much earlier in the phenylpropanoid pathway (stilbene synthase for stilbenes). This metabolic diversity underscores the evolutionary plasticity of plant chemical defense systems.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Crotafuran E

The total synthesis of a natural product is a significant achievement in organic chemistry, often involving the development of novel synthetic strategies and methodologies. scripps.eduorganic-chemistry.orgorganic-chemistry.org It allows for the production of the compound in larger quantities for further study and the creation of analogues. scripps.edu However, based on extensive searches of scientific databases, no complete total synthesis of this compound has been reported in peer-reviewed literature to date.

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a foundational technique in planning a synthesis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. mdpi.com This process helps in identifying key bond disconnections and strategic intermediates. For this compound, a pterocarpanoid, a logical retrosynthetic analysis would likely involve disconnections to form the core benzofuran (B130515) and chromane (B1220400) ring systems. Key intermediates would probably include substituted phenols and related aromatic precursors. However, without a published synthesis, any specific retrosynthetic analysis or identification of key intermediates for this compound remains speculative.

Semi-Synthesis from Natural Precursors

Semi-synthesis is a strategy that utilizes a readily available natural product as a starting material for the synthesis of a related, often more complex, molecule. tapi.comnih.gov This can be a more efficient approach than total synthesis, especially for complex scaffolds. Given that this compound is a pterocarpanoid, it is conceivable that it could be synthesized from other more abundant, structurally related isoflavonoids or pterocarpans isolated from plants. nih.gov Nevertheless, there are currently no published reports detailing a semi-synthetic route to this compound.

Derivatization for Enhanced Biological Activity and Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different chemical or physical properties. researchgate.netspectroscopyonline.com This is often done to improve biological activity, target specificity, or to enhance its detection in analytical methods. sigmaaldrich.comrsc.orgchromatographyonline.com

Rational Design of Derivatives for Target Specificity

The rational design of derivatives involves modifying the structure of a lead compound to improve its interaction with a specific biological target. This often relies on an understanding of the structure-activity relationship (SAR) of the compound class. While related flavonoids and pterocarpanoids have been the subject of such studies, there is no specific information available in the scientific literature on the rational design of this compound derivatives for enhanced target specificity.

Chemical Modification of Hydroxyl and Carboxyl Moieties

The hydroxyl and any potential carboxyl groups on a molecule are common sites for chemical modification due to their reactivity. These modifications can include esterification, etherification, and other reactions to alter properties like solubility, bioavailability, and metabolic stability. For this compound, modification of its hydroxyl groups could be a potential avenue for creating derivatives. However, no studies detailing such chemical modifications of this compound have been published.

Influence of Derivatization on Stability and Chromatographic Performance

The analytical determination of pterocarpans, such as this compound, often presents challenges due to their inherent physicochemical properties. Pterocarpans are a class of isoflavonoids that, like many other flavonoids, possess polar functional groups, primarily hydroxyls. nih.govresearchgate.net These groups can lead to low volatility and limited thermal stability, which complicates analysis by gas chromatography (GC). nih.gov Furthermore, strong intermolecular interactions, such as hydrogen bonding, can result in poor peak shapes and adsorption on the chromatographic column in both GC and high-performance liquid chromatography (HPLC). researchgate.net To overcome these issues, chemical derivatization is a frequently employed strategy to modify the analyte's structure, thereby improving its stability and chromatographic behavior. jfda-online.com

The primary objectives of derivatizing this compound and related pterocarpans are to increase their volatility for GC analysis, enhance their thermal stability to prevent degradation in the hot injector port, and improve chromatographic resolution and detection sensitivity. researchgate.netjfda-online.com Derivatization achieves this by replacing the active hydrogens of polar functional groups with less polar, more stable moieties. sigmaaldrich.com

Impact on Stability

The stability of an analyte is crucial for accurate and reproducible quantitative analysis. Flavonoids and related compounds can be susceptible to degradation depending on their structure and the analytical conditions. nih.gov Derivatization can significantly enhance the stability of this compound by masking its reactive hydroxyl groups. For instance, converting hydroxyls into silyl (B83357) ethers or esters protects them from oxidation and thermal decomposition during analysis.

Silylation is a common technique where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. nih.govnih.gov The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are generally more stable. TBDMS derivatives, in particular, are known to be more stable and less sensitive to moisture than their TMS counterparts, which is a significant advantage in preventing the hydrolysis of the derivative back to the original analyte. sigmaaldrich.com The formation and stability of derivatives can differ substantially among various metabolites, underscoring the need to optimize derivatization conditions for the specific compound class. nih.gov

Impact on Chromatographic Performance

Derivatization has a profound effect on the chromatographic performance of polar compounds like this compound. For GC analysis, the most significant improvement is the increase in volatility. scielo.br By replacing polar hydroxyl groups with nonpolar groups, intermolecular hydrogen bonding is eliminated, which lowers the boiling point of the compound and allows it to be readily analyzed by GC. researchgate.net This modification also reduces the analyte's interaction with active sites on the column, leading to more symmetrical peak shapes and improved resolution. researchgate.net

For both GC and HPLC, derivatization can be used to enhance detector response. For example, acylation using fluorinated anhydrides introduces fluorine atoms into the molecule, which significantly increases the response of an electron capture detector (ECD) in GC. jfda-online.com In HPLC, derivatization is often employed to attach a chromophoric or fluorophoric tag to the analyte, thereby improving its detectability by UV-Vis or fluorescence detectors, especially when analyzing trace amounts. auctoresonline.org

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction without the formation of unwanted byproducts or artifacts. researchgate.net

The table below summarizes common derivatization strategies applicable to this compound and their expected influence on its analytical properties.

Table 1: Influence of Derivatization Strategies on this compound Analysis

Derivatization Type Common Reagents Target Functional Group Influence on Stability Influence on Chromatographic Performance
Silylation MSTFA, BSTFA, MTBSTFA Hydroxyl (-OH) Increases thermal stability; masks reactive groups. TBDMS derivatives offer higher stability against moisture. sigmaaldrich.com Increases volatility for GC analysis; reduces peak tailing; improves peak resolution and symmetry. nih.govresearchgate.net
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) Hydroxyl (-OH) Forms stable ester derivatives. Increases volatility; fluorinated derivatives enhance sensitivity for Electron Capture Detection (ECD). jfda-online.com

| Alkylation | Diazomethane, Alkyl Halides (e.g., Pentafluorobenzyl Bromide) | Hydroxyl (-OH) | Forms stable ether derivatives. | Increases volatility; can be used to introduce chromophores or electrophores for enhanced detection. researchgate.net |

Mechanistic Investigations of Biological Activities

Anti-inflammatory Activity Profiling

Crotafuran E, a pterocarpanoid isolated from the bark of Crotalaria pallida, has been the subject of investigations into its anti-inflammatory properties. nih.govresearchgate.net Research has focused on elucidating the mechanisms by which this compound exerts its effects, primarily through in vitro studies using various cellular models of inflammation.

The RAW 264.7 macrophage cell line is a widely utilized in vitro model for studying inflammation. rwdstco.com These murine macrophage-like cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing a variety of inflammatory mediators. lynchburg.edutjnpr.org This response includes the production of nitric oxide (NO), pro-inflammatory cytokines, and the activation of key signaling pathways associated with inflammation. jmb.or.krimrpress.com The use of LPS-stimulated RAW 264.7 cells provides a standardized and reproducible system to screen compounds for potential anti-inflammatory activity. rwdstco.comlynchburg.edu this compound has been evaluated using this model to determine its capacity to inhibit inflammatory responses. researchgate.net

Microglial cells are the resident immune cells of the central nervous system and play a critical role in neuroinflammation. mdpi.com The N9 microglial cell line is a murine-derived immortalized cell line used to study the activation and inflammatory responses of microglia. nih.gov Similar to macrophages, microglial cells can be activated by stimuli such as LPS, leading to the release of inflammatory mediators like nitric oxide and cytokines. mdpi.comnih.gov The investigation of a compound's effect on N9 cells can indicate its potential to modulate neuroinflammatory processes. researchgate.net this compound has been studied for its ability to inhibit the production of nitric oxide in N9 microglial cells that were stimulated with a combination of LPS and interferon-gamma (IFN-γ). researchgate.net

During an inflammatory response, high levels of nitric oxide (NO) are produced by the enzyme inducible nitric oxide synthase (iNOS). nih.govmdpi.com While NO has various physiological roles, its overproduction by iNOS in macrophages and other immune cells contributes to the cytotoxic and pro-inflammatory environment. mdpi.comnih.gov Consequently, the inhibition of NO production and the downregulation of iNOS expression are key targets for anti-inflammatory agents. nih.govnih.govspandidos-publications.com

Studies have demonstrated that this compound inhibits NO production in both LPS-stimulated RAW 264.7 macrophages and LPS/IFN-γ-stimulated N9 microglial cells. researchgate.net The inhibitory activity is concentration-dependent, and the IC₅₀ values, which represent the concentration required to inhibit 50% of the NO production, have been determined. researchgate.net

Inhibitory Effects of this compound on Nitric Oxide (NO) Production
Cell LineStimulant(s)Measured EffectIC₅₀ (µM)Reference
RAW 264.7 MacrophagesLPSNO Production Inhibition10.7 ± 0.1 researchgate.net
N9 Microglial CellsLPS/IFN-γNO Production Inhibition13.9 ± 1.1 researchgate.net

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1, IL-6), are critical mediators of the inflammatory cascade. nih.govabcam.com They are released by immune cells like macrophages and are responsible for recruiting other cells to the site of injury or infection, amplifying the inflammatory response. abcam.comthermofisher.com The regulation of these cytokines is a crucial aspect of controlling inflammation. mdpi.comnih.gov While the inhibition of NO production by this compound in macrophage and microglial models suggests a potential role in modulating cytokine activity, specific studies detailing the direct effect of this compound on the expression and release of cytokines like TNF-α and interleukins are not extensively documented in the available research.

The production of inflammatory mediators like iNOS and pro-inflammatory cytokines is largely controlled by intracellular signaling pathways. mdpi.com The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory gene expression program in response to stimuli like LPS. nih.govmdpi.complos.org The cyclooxygenase (COX) pathway, particularly the induction of COX-2, is another critical pathway leading to the production of inflammatory prostaglandins. mdpi.comfrontiersin.org Anti-inflammatory compounds often exert their effects by inhibiting one or more of these key pathways. mdpi.comnih.gov Although this compound has been shown to inhibit downstream inflammatory outputs like NO production, specific research detailing its direct modulatory effects on the NF-κB, MAPK, or COX signaling pathways has not been found in the reviewed sources.

Neutrophils are key players in the acute inflammatory response, and upon activation, they release the contents of their granules, which include enzymes like β-glucuronidase and lysozyme (B549824). nih.govresearchgate.net The release of these enzymes contributes to tissue damage and the propagation of inflammation. nih.govmedchemexpress.com Therefore, the inhibition of degranulation and enzyme release from neutrophils is a significant anti-inflammatory mechanism. researchgate.net

While this compound was isolated from Crotalaria pallida, studies on the inhibition of neutrophil mediator release have focused on other related compounds from the same plant. nih.govresearchgate.net Specifically, Crotafuran A demonstrated a concentration-dependent inhibition of β-glucuronidase and lysozyme release from rat neutrophils. nih.govresearchgate.net There is no specific data available from the searched results indicating that this compound itself has been tested for this particular activity.

Antibacterial Activity Assessments

The investigation into the antibacterial properties of this compound, a pterocarpanoid found in plants such as Cajanus cajan (pigeon pea), has primarily focused on its potential against challenging pathogens like multidrug-resistant Staphylococcus aureus (MDRSA). nih.govnih.gov While the biological activities of this compound have not been extensively studied on their own, recent research has identified it as a key component in plant extracts showing significant antibacterial action. researchgate.net

Research into the antibacterial potential of secondary metabolites from Cajanus cajan seeds has identified this compound as a significant constituent within active fractions. nih.gov In a bioassay-guided purification process, semi-pure fractions obtained through high-performance liquid chromatography (HPLC) demonstrated notable antibacterial activity against MDRSA. nih.govnih.gov

Specifically, these fractions, which were confirmed to contain this compound along with other compounds such as rhein, formononetin, laccaic acid D, ayamenin A, and biochanin A, exhibited a Minimum Inhibitory Concentration (MIC) ranging from 32 to 64 µg/mL against MDRSA (ATCC BAA-44). nih.govnih.gov One particular fraction, KADAMEI3I7, showed complete growth inhibition of MDRSA at an MIC of 64 µg/mL after 24 hours. nih.gov It is important to note that these studies established the MIC for the composite fraction rather than for isolated this compound. nih.govresearchgate.net Prior to this research, no specific reports on the antibacterial properties of this compound existed. researchgate.net

Source MaterialFraction/CompoundTest OrganismMIC (µg/mL)Reference
Cajanus cajan L. (Pigeon Pea) SeedsSemi-pure HPLC Fractions (containing this compound and other metabolites)Multidrug-Resistant Staphylococcus aureus (MDRSA)32-64 nih.govnih.gov

The precise cellular target of this compound's antibacterial action has not yet been elucidated. Direct research into its mechanism of action is currently lacking. researchgate.net However, insights can be drawn from the activity of other metabolites identified alongside this compound in active fractions from Cajanus cajan. mdpi.com

For instance, biochanin A, an isoflavone (B191592) found in the same active fractions, is known to inhibit DNA synthesis in bacteria. mdpi.combiomedpharmajournal.org Another antibacterial compound isolated from C. cajan roots, the isoflavone cajanol, reportedly exerts its effect through cell membrane damage and DNA cleavage. mdpi.com These findings suggest that potential mechanisms for this compound could involve interference with nucleic acid synthesis or disruption of cell membrane integrity. However, these remain hypothetical pathways, and dedicated studies are required to identify the specific molecular targets of this compound.

There is currently no published research investigating the potential of this compound to modulate bacterial resistance mechanisms. The ability of a compound to inhibit mechanisms like antibiotic efflux pumps, modify bacterial enzymes that confer resistance, or disrupt protective biofilms is a critical area of modern antibiotic research. nih.govresearchgate.net Studies on other natural products have demonstrated such modulatory activity, which can restore the efficacy of conventional antibiotics against resistant strains. Given that this compound is active against MDRSA, investigating its potential to act synergistically with other antibiotics or to inhibit specific resistance pathways in S. aureus presents a valuable direction for future research. nih.govresearchgate.net

Antiparasitic Activity Exploration (Based on Pterocarpanoid Class and Source Plants)

While direct testing of this compound against various parasites is limited, its chemical classification as a pterocarpanoid provides a strong rationale for exploring its antiparasitic potential. Pterocarpans are a well-established class of isoflavonoids, often found in the family Fabaceae, that function as phytoalexins and have demonstrated a range of biological activities, including antiparasitic effects. uonbi.ac.keresearchgate.netresearchgate.net

No studies have specifically reported the in vitro anti-plasmodial activity of isolated this compound. However, the pterocarpanoid chemical scaffold is present in compounds that have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. uonbi.ac.keresearchgate.net For example, various pterocarpanoids isolated from plants of the Millettia genus are known to possess anti-plasmodial properties. uonbi.ac.ke Furthermore, synthetic derivatives known as pterocarpanquinones have been evaluated for their effects on P. falciparum. researchgate.net This evidence from structurally related compounds suggests that this compound is a candidate for future anti-plasmodial screening.

Compound Class/SourceReported ActivityTarget ParasiteReference
PterocarpanoidsAnti-plasmodial activityPlasmodium falciparum uonbi.ac.ke
PterocarpanquinonesAnti-malarial effectPlasmodium falciparum researchgate.net

Similar to its anti-plasmodial profile, the direct anti-leishmanial activity of this compound has not been documented. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The exploration of this activity is warranted based on the known bioactivities of other pterocarpanoids and extracts from plants containing them. impactfactor.orgias.ac.inscholarsresearchlibrary.com

Plant extracts from Desmodium gangeticum, which is known to produce pterocarpanoids, have been reported to have anti-leishmanial effects. impactfactor.orgscholarsresearchlibrary.com Additionally, pterocarpanquinone derivatives have been specifically tested against Leishmania amazonensis. researchgate.net While one study on D. gangeticum suggested that its anti-leishmanial action was attributable to other compound classes like glycolipids rather than the pterocarpanoids isolated in that particular investigation, the broader evidence linking the pterocarpan (B192222) chemical class to antiparasitic action supports the need for direct evaluation of this compound. ias.ac.in

Compound Class/SourceReported ActivityTarget ParasiteReference
Desmodium gangeticum (pterocarpanoid-containing plant) extractAnti-leishmanial activityLeishmania spp. impactfactor.orgscholarsresearchlibrary.com
PterocarpanquinonesAnti-leishmanial activityLeishmania amazonensis researchgate.net

Molecular Targets in Parasite Physiology (e.g., Heme detoxification, Tubulin dynamics, Polyamine biosynthesis, Iron chelation)

The precise molecular mechanisms by which this compound may exert antiparasitic effects have not been extensively detailed in scientific literature. However, the fundamental physiological pathways of parasites present viable hypothetical targets for pterocarpanoid compounds.

Heme Detoxification: In parasites like Plasmodium, the digestion of hemoglobin releases large quantities of toxic heme. The parasite survives by detoxifying this heme, often through crystallization into hemozoin. researchgate.netnih.govmdpi.com This detoxification pathway is a well-established target for antimalarial drugs. researchgate.netnih.govmdpi.com While there is no direct evidence, a compound like this compound could potentially interfere with this process, a mechanism that warrants further investigation.

Tubulin Dynamics: Microtubules, polymers of tubulin, are essential for cell division, motility, and maintaining cell structure in parasites. nih.gov Their dynamic nature, involving constant polymerization and depolymerization, is critical for parasite survival. nih.govmdpi.com Compounds that disrupt tubulin dynamics can act as potent antiparasitic agents. targetmol.com Whether this compound interacts with parasite tubulin is a subject for future research.

Polyamine Biosynthesis: Polyamines are small, positively charged molecules crucial for cellular proliferation, differentiation, and macromolecular synthesis in all living organisms, including parasites. dst.gov.inresearchgate.net The enzymes in the polyamine biosynthetic pathway are considered attractive targets for antiparasitic drug development. dst.gov.inphcog.com Inhibition of this pathway could disrupt parasite growth and replication. The potential for this compound to act as an inhibitor in this pathway remains to be explored.

Iron Chelation: Iron is a critical nutrient for virtually all living organisms, required for numerous metabolic processes. nih.gov Parasites must acquire iron from their host, and pathways for iron uptake and metabolism are essential for their virulence and survival. nih.gov Flavonoids and related pterocarpanoids are known to possess metal-chelating properties. oup.comecronicon.net This ability to bind and sequester metal ions, including iron, can disrupt the parasite's metal homeostasis. ecronicon.net Iron chelation by flavonoids can alter iron availability, representing a plausible, though not yet demonstrated, mechanism for the antiparasitic activity of this compound. nih.govoup.com

Other Potential Bioactivities

Antioxidant Mechanisms

This compound has been identified as having antioxidant properties. mdpi.com The antioxidant mechanism of phenolic compounds, a class to which this compound belongs, typically involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. encyclopedia.pub This activity is commonly evaluated using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.comviamedica.pl In this assay, the ability of an antioxidant to donate a hydrogen atom causes the discoloration of the purple DPPH radical, which can be measured spectrophotometrically. encyclopedia.pubviamedica.pl While the antioxidant capacity of this compound is noted, specific quantitative data from such assays are not widely detailed in the current literature.

Cytotoxicity in defined cellular assays

The direct cytotoxicity of this compound against specific cell lines has not been extensively reported. researchgate.net Cytotoxicity assays are crucial for determining the degree to which a compound can cause cell damage or death, often quantified by an IC50 value, which is the concentration required to inhibit 50% of cell viability. researchgate.netthermofisher.com

However, studies on other compounds isolated from the same plant, Crotalaria pallida, provide context on the potential bioactivity of its constituents. For instance, a flavonoid isolated from the plant, cropalliflavone B, exhibited anti-proliferative activity against the MCF-7 human breast cancer cell line. researchgate.net Another compound, cropalliflavone C, showed anti-inflammatory activity. researchgate.net The cytotoxicity of various other flavonoids from Crotalaria species has also been evaluated against different cancer cell lines, such as NCI-H187. researchgate.net

Interactive Table: Cytotoxicity Data for Compounds from Crotalaria Species

CompoundCell LineActivityIC50 Value (µM)Source
Cropalliflavone BMCF-7 (Breast Cancer)Anti-proliferative6.77 researchgate.net
Compound 2 (from C. bracteata)MCF-7 (Breast Cancer)Cytotoxicity79.90 researchgate.net
Compound 2 (from C. bracteata)NCI-H187 (Lung Cancer)Cytotoxicity71.57 researchgate.net
Compound 4 (from C. bracteata)NCI-H187 (Lung Cancer)Cytotoxicity95.47 researchgate.net
Cropalliflavone CNot ApplicableAnti-inflammatory16.07 researchgate.net

Structure Activity Relationship Sar Studies

Systematic Modification of the Crotafuran E Scaffold

Systematic modification involves the synthesis of a series of analogs where specific parts of the lead compound, in this case, the this compound scaffold, are altered in a controlled manner. Researchers methodically change functional groups, ring structures, and stereochemistry to observe the impact on biological activity. nih.govdndi.org For instance, modifications could include altering substituents on the aromatic rings, changing the nature of the furan (B31954) ring, or modifying the side chains.

The goal is to identify which modifications lead to an increase or decrease in activity, providing critical insights into the compound's interaction with its biological target. dndi.org

Illustrative Data for Scaffold Modification

The following table demonstrates how data from systematic modifications of a hypothetical scaffold might be presented. The values are for illustrative purposes only.

Compound IDModification from Parent ScaffoldBiological Activity (IC₅₀, nM)
Analog 7-AReplacement of furan with thiophene450
Analog 7-BAddition of a hydroxyl group at C-5150
Analog 7-CMethylation of the C-5 hydroxyl group300
Analog 7-DRemoval of the side chain>10000 (Inactive)

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.govresearchgate.net It is not a real molecule but a model that highlights the essential interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.netresearchgate.net

Identifying the pharmacophore of this compound would involve comparing its structure to other active molecules to find common features responsible for activity. e-bookshelf.de Key functional groups on the this compound molecule, such as its furan ring, phenolic hydroxyls, or other substituents, would be evaluated for their role as part of this pharmacophore. researchgate.net This process helps chemists understand why the molecule is active and allows for the design of structurally different molecules that still fit the pharmacophore model. nih.gov

Table of Potential Pharmacophoric Features

Feature TypePotential Functional Group on a MoleculeRole in Interaction
Hydrogen Bond DonorHydroxyl (-OH), Amine (-NH₂)Forms hydrogen bonds with acceptor sites on the target protein.
Hydrogen Bond AcceptorCarbonyl (C=O), Ether (-O-), Furan OxygenForms hydrogen bonds with donor sites on the target protein.
Aromatic RingPhenyl, Benzofuran (B130515)Participates in π-π stacking or hydrophobic interactions.
Hydrophobic GroupAlkyl chains, Alicyclic ringsOccupies hydrophobic pockets in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medcraveonline.comresearchgate.net Instead of qualitative observations, QSAR provides a quantitative, predictive model. medcraveonline.com

To build a QSAR model, the chemical structure of each compound must be converted into a set of numerical values known as molecular descriptors. scispace.comanalchemres.org These descriptors quantify various properties of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). nih.gov

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies). dergipark.org.tr

Geometrical descriptors: Based on the 3D structure (e.g., molecular volume, surface area). dergipark.org.tr

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity. scispace.com

Statistical methods are then used to find a correlation between these descriptors and the observed biological activity (e.g., IC₅₀ values) for a set of molecules. analchemres.orgdergipark.org.tr

Once a statistically significant QSAR model is developed, it can be used for predictive modeling. kglakademi.dkmathworks.com This allows researchers to predict the biological activity of new, unsynthesized analogs of this compound simply by calculating their molecular descriptors and inputting them into the QSAR equation. mdpi.commdpi.com This computational screening helps prioritize which analogs are most promising for synthesis, saving significant time and resources. kglakademi.dk Various modeling techniques, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be employed to build these predictive models. nih.gov

Ligand-Protein Interaction Studies

These studies aim to directly measure how a compound (ligand) binds to its target protein.

If this compound acts by inhibiting an enzyme, its binding affinity can be quantified through enzyme inhibition kinetics. sci-hub.se These experiments measure how the compound affects the rate of the enzymatic reaction at various substrate and inhibitor concentrations. ucdavis.edu

Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. numberanalytics.com

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a stronger interaction and more potent inhibition. sci-hub.senumberanalytics.com

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be determined, which provides further insight into the mechanism of action. numberanalytics.comwikipedia.org For example, a competitive inhibitor typically binds to the same active site as the natural substrate. wikipedia.org

Table of Enzyme Inhibition Data (Illustrative Example)

CompoundInhibition TypeKᵢ (nM)IC₅₀ (nM)
This compound (Hypothetical)Competitive1535
Analog 7-B (Hypothetical)Competitive818
Analog 7-D (Hypothetical)No Inhibition>10,000>10,000

Biophysical Characterization of Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The elucidation of structure-activity relationships for natural products such as this compound is increasingly supported by advanced biophysical techniques that provide direct, quantitative data on molecular interactions. Among these, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods for characterizing the binding events between a small molecule and its macromolecular target. cnr.itspringernature.com

Surface Plasmon Resonance (SPR) is an optical technique used to measure real-time biomolecular interactions. wikipedia.org The method is based on the phenomenon of surface plasmon polaritons, which are sensitive to changes in the refractive index at the surface of a thin metal film, typically gold. wikipedia.orghoriba.com In a typical experiment, a target macromolecule (ligand) is immobilized on the sensor surface, and a solution containing the compound of interest (analyte), such as this compound, is flowed over it. The binding of the analyte to the ligand causes a change in the local refractive index, which is detected as a shift in the resonance angle of reflected light. wikipedia.orghoriba.com This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. cnr.it While SPR has been widely applied to study the interactions of various natural products, specific SPR data characterizing the binding interactions of this compound are not detailed in the available literature.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. springernature.comnih.gov In an ITC experiment, a solution of the analyte is titrated into a sample cell containing the target macromolecule. researchgate.net The resulting heat change is measured and plotted against the molar ratio of the reactants. nih.gov A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. springernature.comjaptamers.co.uk This information is crucial for understanding the driving forces behind the molecular recognition process. ITC is considered the gold standard for characterizing binding energetics due to its direct measurement of heat and its in-solution, label-free nature. nih.govjaptamers.co.uk As with SPR, specific ITC studies detailing the thermodynamic parameters for this compound binding to a biological target have not been reported in the reviewed scientific literature.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is fundamental to its biological activity. For complex natural products like this compound, a member of the clerodane diterpene class, these factors dictate how the molecule fits into and interacts with its biological target. nih.govresearchgate.net

While specific studies on the different stereoisomers of this compound are not available, research on other complex natural products demonstrates the profound impact of stereochemistry. For example, a study on the eight stereoisomers of Tetrahydrolipstatin (THL), a potent pancreatic lipase (B570770) inhibitor, revealed a wide range of inhibitory activities. nih.gov THL itself was the most potent inhibitor, but its diastereomers displayed activities that varied by over two orders of magnitude, underscoring the strict stereochemical requirements for optimal biological function. nih.gov This principle highlights the importance of stereocontrolled synthesis and analysis when evaluating the therapeutic potential of chiral compounds like this compound.

The following table, based on data for Tetrahydrolipstatin and its stereoisomers, illustrates the principle of how stereochemistry can dramatically affect biological activity. nih.gov This data is provided as a representative example, as specific data for this compound isomers is not available in the cited literature.

Compound (Stereoisomer)IC₅₀ (nM)
Tetrahydrolipstatin (THL) (1)4.0
Diastereomer 215
Diastereomer 336
Diastereomer 4930
ent-THL (ent-1)230
Diastereomer ent-2140
Diastereomer ent-3140
Diastereomer ent-4500

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Quantification of Crotafuran E in Complex Matrices

The quantification of this compound from intricate mixtures such as plant extracts or biological fluids relies heavily on chromatographic separation techniques. eurachem.orgqeios.com These methods are essential for isolating the target analyte from other structurally similar compounds, which could otherwise interfere with accurate measurement.

HPLC-UV/Vis and HPLC-MS/MS Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.net When coupled with a UV-Vis detector, HPLC allows for the quantification of this compound by measuring its absorbance at a specific wavelength. researchgate.netlatamjpharm.org This method is often used for routine quality control due to its simplicity and robustness. latamjpharm.org For enhanced sensitivity and selectivity, especially in complex matrices, HPLC is frequently paired with tandem mass spectrometry (HPLC-MS/MS). mdpi.comnebiolab.com This powerful combination allows for the precise quantification of this compound, even at very low concentrations, by monitoring specific precursor-to-product ion transitions. nebiolab.comjfda-online.com

In a study identifying antibacterial compounds from Cajanus cajan (pigeon pea) seeds, bioassay-guided purification utilized semi-pure high-performance liquid chromatography (HPLC) fractions. colab.ws Subsequent chemical profiling of these bioactive fractions was performed using liquid chromatography-mass spectrometry (LC-MS) to identify key metabolites, including this compound. colab.wsmdpi.com The identification was further confirmed through high-resolution mass spectrometry (HRMS) and MS/MS analysis. colab.ws

ParameterHPLC-UV/VisHPLC-MS/MS
Principle Separation by chromatography, detection by UV-Vis absorbance. researchgate.netnih.govSeparation by chromatography, detection by mass-to-charge ratio of fragmented ions. nebiolab.comjfda-online.com
Selectivity Moderate; relies on chromatographic separation and unique UV absorbance. nih.govHigh; based on both retention time and specific mass transitions. nebiolab.com
Sensitivity Generally lower than MS/MS. nebiolab.comHigh; capable of detecting picomolar quantities. nebiolab.com
Application Routine quantification, quality control. latamjpharm.orgspandidos-publications.comTrace-level quantification, metabolite identification, complex matrix analysis. mdpi.comresolvemass.ca

GC-MS for Volatile Derivatives or Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. scioninstruments.com While this compound itself is not typically volatile enough for direct GC-MS analysis, the technique can be applied to its volatile derivatives or analogs. Chemical derivatization can be employed to convert non-volatile compounds into forms suitable for GC-MS analysis, which can enhance volatility and improve detection. jfda-online.com This approach can be valuable for structural elucidation and for analyzing specific degradation products or related volatile compounds within a sample. scioninstruments.comjfda-online.com GC-MS provides detailed molecular information based on the mass-to-charge ratio of the ionized compounds after they have been separated by the gas chromatograph. scioninstruments.com

Targeted Bioanalytical Method Development

The development of targeted bioanalytical methods is essential for accurately quantifying drugs, their metabolites, and biomarkers in biological matrices like plasma, serum, and tissue. resolvemass.cascispace.com This process involves creating and validating analytical procedures to ensure they are reliable and reproducible for their intended purpose. resolvemass.caeuropa.eu For this compound, this would entail developing a specific and sensitive assay, likely using LC-MS/MS, to measure its concentration in biological samples. nih.gov The validation of such a method would include assessing parameters like accuracy, precision, selectivity, sensitivity, and stability to meet regulatory guidelines. scispace.comeuropa.eu

Applications in Quality Control and Standardization of Natural Product Extracts

Analytical methodologies are critical for the quality control and standardization of natural product extracts containing this compound. chitosanlab.com Standardization ensures that these extracts have a consistent chemical composition and, consequently, reliable therapeutic effects. chitosanlab.com HPLC and LC-MS/MS methods are employed to quantify the amount of specific marker compounds, such as this compound, in the extracts. spandidos-publications.com This ensures that each batch of the product contains a defined amount of the active or marker constituent, which is a key aspect of quality assurance. spandidos-publications.comchitosanlab.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets for Crotafuran E

A primary focus for future research is the precise identification of the molecular targets through which this compound exerts its biological effects. Current evidence shows that the compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and LPS/interferon-gamma (IFN-γ)-stimulated N9 microglial cells, with IC₅₀ values of 10.7 ± 0.1 μM and 13.9 ± 1.1 μM, respectively. researchgate.netmdpi.com This implicates targets within inflammatory signaling pathways. Furthermore, this compound has been identified as one of several compounds from pigeon pea with antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA), suggesting it interacts with essential bacterial pathways. researchgate.netnih.gov

While these activities are established, the specific enzymes or receptors that this compound binds to remain largely uncharacterized. Future investigations should aim to:

Identify Inflammatory Pathway Targets: Determine the direct molecular targets responsible for the observed reduction in NO production. This could involve screening against a panel of enzymes and receptors known to be critical in macrophage and microglial activation.

Uncover Antibacterial Mechanisms: Elucidate the mechanism behind its activity against MRSA. Given that the biological activities of this compound have not been extensively studied, this is a critical area for exploration. mdpi.comnih.gov

Explore Broader Enzyme Inhibition: Investigate its potential to inhibit other enzymes, as has been seen with other pterocarpans that show inhibitory potency against targets like PTP1B, Neuraminidase, and α-glycosidase. researchgate.net

Investigate Antiviral Potential: Building on a large-scale computational screening study that included this compound among 2,500 flavonoids evaluated as potential inhibitors of the Dengue virus NS2B/NS3 protease, further in vitro validation is warranted. pjps.pk

Cell LineStimulant(s)Effect of this compoundIC₅₀ Value
RAW 264.7 MacrophagesLPSInhibition of NO Production10.7 ± 0.1 μM researchgate.net
N9 Microglial CellsLPS/IFN-γInhibition of NO Production13.9 ± 1.1 μM researchgate.netmdpi.com

Development of Advanced Synthetic Routes for Scalable Production

Currently, this compound is acquired through isolation from natural sources, including the bark of Crotalaria pallida and the seeds of Cajanus cajan. researchgate.netresearchgate.net While sufficient for initial laboratory studies, this method is often not viable for the scalable production required for extensive preclinical and potential clinical development.

Therefore, a crucial area of future research is the establishment of efficient and scalable synthetic methodologies. The development of a total synthesis route would not only provide a reliable supply of the compound but also open avenues for the creation of structural analogs for structure-activity relationship (SAR) studies. Advanced synthetic strategies that could be explored include:

Total Synthesis: Designing a complete chemical synthesis from simple, commercially available starting materials.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability compared to traditional batch processing. rsc.org

Combinatorial Synthesis: Applying principles of combinatorial chemistry to the this compound scaffold to rapidly generate a library of related analogs. epdf.pub

Chemoinformatic and Computational Approaches for Analog Discovery

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. frontiersin.org For this compound, these approaches can guide the rational design of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

A computational study has already included this compound in a large-scale screening of flavonoids against the Dengue virus protease, demonstrating the feasibility of applying such methods. pjps.pk Future computational efforts should expand on this by:

Molecular Docking and Dynamics: Performing detailed docking simulations of this compound with its identified or hypothesized biological targets (e.g., from inflammatory pathways or MRSA) to predict binding modes and affinities.

Virtual Screening: Using the this compound structure as a query to screen large virtual libraries of chemical compounds to identify novel molecules with similar structural features that may possess similar or enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models once a series of analogs with measured biological activity is available. These models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Integration of Omics Data for Systems-Level Understanding

To move beyond a single-target perspective and understand the global cellular impact of this compound, the integration of multi-omics data is essential. nih.govnih.gov Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the biological pathways modulated by the compound. nih.govresearchgate.net

Future research should involve treating relevant biological systems (e.g., macrophages, MRSA) with this compound and applying a suite of omics technologies:

Transcriptomics (RNA-seq): To identify all genes whose expression is up- or down-regulated by the compound.

Proteomics: To quantify changes in protein levels, providing a functional readout of the transcriptomic changes.

Metabolomics: To measure alterations in the cellular metabolome, revealing the ultimate biochemical output of the compound's effects.

Integrating these datasets can reveal the full network of interactions affected by this compound, helping to elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. researchgate.net This systems-level understanding provides a more robust foundation for therapeutic development than the study of isolated components. frontiersin.org

Exploration of Synergistic Effects with Other Bioactive Compounds

Drug combination therapy is a powerful strategy for enhancing efficacy, overcoming drug resistance, and potentially reducing toxicity by lowering the required doses of individual agents. nih.gov The concept of synergism, where the combined effect of two or more chemicals is greater than the sum of their individual effects, is a key principle in this approach. ccohs.ca

Given the known anti-inflammatory and antibacterial properties of this compound, a promising avenue for future research is the exploration of its synergistic potential with other bioactive compounds.

Antibacterial Synergy: Investigating combinations of this compound with conventional antibiotics against resistant bacterial strains like MRSA. Such a combination could restore the efficacy of an existing antibiotic or prevent the emergence of resistance.

Anti-inflammatory Synergy: Testing this compound alongside other known anti-inflammatory agents to see if a combination can achieve a greater therapeutic effect in models of inflammatory disease.

Systematic screening of compound combinations can identify synergistic pairs that are more specific to a particular cellular context, potentially leading to more effective and selective therapies. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol to synthesize and characterize Crotafuran E?

  • Methodological Answer :

  • Use the P-I-C-O framework to define the Population (e.g., chemical reactants), Intervention (synthesis method), Control (baseline conditions), and Outcome (yield, purity) .
  • Employ analytical techniques such as NMR spectroscopy and HPLC for structural validation and purity assessment. Predefined "shell" tables should outline variables (e.g., solvent, temperature) to ensure reproducibility .
  • Include replication trials to account for variability and validate synthetic pathways .

Q. What ethical and data governance considerations are critical when handling experimental data on this compound?

  • Methodological Answer :

  • Conduct a Data Protection Impact Assessment (DPIA) to identify risks (e.g., anonymization failures) and implement safeguards (e.g., pseudonymization) .
  • Specify the data controller and ensure compliance with GDPR or local regulations (e.g., Data Protection Act 2018). Training in data protection must be documented for all team members .
  • Use repositories for metadata storage, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure the reproducibility of this compound’s biological activity assays?

  • Methodological Answer :

  • Publish open-access protocols with detailed reagent sources, instrument settings, and raw data. Archive workflows using platforms like Zenodo or Figshare .
  • Validate results through independent replication studies and report statistical confidence intervals to address variability .

Advanced Research Questions

Q. How should conflicting data on this compound’s mechanism of action be systematically analyzed?

  • Methodological Answer :

  • Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., study design, sample size) to assess methodological heterogeneity .
  • Apply meta-regression to identify confounding variables (e.g., dosage variations, solvent polarity) and evaluate publication bias using funnel plots .
  • Cross-validate findings with in silico models (e.g., molecular docking) to reconcile discrepancies between in vitro and in vivo results .

Q. What strategies are effective for integrating multi-omics data to explore this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Use dose-response meta-analysis to correlate metabolomic data (e.g., CYP450 interactions) with pharmacodynamic outcomes .
  • Implement machine learning pipelines (e.g., random forests) to identify biomarkers from proteomic and transcriptomic datasets. Ensure code is archived for transparency .
  • Address data gaps by prioritizing longitudinal studies to capture temporal dynamics in drug metabolism .

Q. How can researchers resolve contradictions in this compound’s reported toxicity profiles across studies?

  • Methodological Answer :

  • Perform sensitivity analyses to test robustness against outliers or skewed distributions. Use Bradford-Hill criteria to assess causality (e.g., dose-response consistency) .
  • Re-analyze raw datasets (if accessible) to check for computational errors or normalization biases .
  • Design comparative toxicity assays with standardized cell lines (e.g., HepG2) and controls to isolate compound-specific effects .

Methodological Frameworks and Tools

  • P-I-C-O Tables : Map variables for synthesis and bioactivity studies .
  • FINER Criteria : Evaluate feasibility, novelty, and relevance of research questions .
  • Systematic Review Protocols : PRISMA guidelines for literature synthesis .

Ethical and Reporting Standards

  • Data Transparency : Share anonymized datasets via repositories like Dryad, ensuring metadata includes experimental conditions .
  • Risk Mitigation : Document safety protocols for handling hazardous intermediates (e.g., fume hood use, waste disposal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.